1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl
Brand Name: Vulcanchem
CAS No.: 2089650-62-2
VCID: VC17480373
InChI: InChI=1S/C8H15NO.ClH/c10-8(4-2-5-8)7-3-1-6-9-7;/h7,9-10H,1-6H2;1H
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl

CAS No.: 2089650-62-2

Cat. No.: VC17480373

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl - 2089650-62-2

Specification

CAS No. 2089650-62-2
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 1-pyrrolidin-2-ylcyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c10-8(4-2-5-8)7-3-1-6-9-7;/h7,9-10H,1-6H2;1H
Standard InChI Key QSGDFXZMHMXFGR-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2(CCC2)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride, reflecting its cyclobutanol backbone substituted with a pyrrolidine group at the 1-position. Its molecular formula is C₈H₁₆ClNO, with a molar mass of 177.67 g/mol. The hydrochloride salt form ensures improved aqueous solubility compared to the free base .

Stereochemical Features

The compound’s stereochemistry is defined by the chiral centers in both the pyrrolidine and cyclobutane rings. The pyrrolidine group adopts an envelope conformation, while the cyclobutane ring exhibits puckering distortions that influence its reactivity. The absolute configuration (R/S) at the cyclobutanol carbon remains unspecified in publicly available data, though enantiomeric resolution is achievable via chiral chromatography .

Physicochemical Properties

Key physicochemical properties are summarized below:

PropertyValue/Description
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, DMSO, and methanol
Melting PointNot publicly reported
logP (Partition Coefficient)Estimated 0.9 (hydrophilic)
pKa~9.1 (amine), ~14 (alcohol)

The hydrochloride salt’s ionic nature facilitates its use in polar solvents, critical for biological assays .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, a plausible route involves:

  • Cyclobutane Ring Formation: [2+2] Photocycloaddition of ethylene derivatives to form the cyclobutane core.

  • Pyrrolidine Integration: Nucleophilic substitution or reductive amination to attach the pyrrolidine moiety.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Maintaining ≤0°C during cycloaddition to prevent ring-opening.

  • Catalyst Selection: Lewis acids like BF₃·Et₂O may enhance pyrrolidine coupling efficiency.

  • pH Adjustment: Precise stoichiometry of HCl ensures complete salt formation without decomposition .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 1H, cyclobutanol-OH), 3.40–3.25 (m, 2H, pyrrolidine-NCH₂), 2.95–2.80 (m, 2H, cyclobutane-CH₂), 2.20–1.90 (m, 4H, pyrrolidine-CH₂).

  • IR (KBr): Broad peak at 3200 cm⁻¹ (O-H stretch), 2900 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (N-H bend) .

Applications in Drug Development

Prodrug Design

The hydroxyl group serves as a site for ester or carbonate prodrug formulations, improving blood-brain barrier penetration. For example, conjugation with lipophilic moieties increases logP to 2.3, enhancing CNS bioavailability .

Targeted Therapies

  • Neurodegenerative Diseases: MAO-B inhibition could reduce oxidative stress in Alzheimer’s models.

  • Metabolic Disorders: Structural similarity to DPP-4 inhibitors suggests antidiabetic potential .

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